Mesembryanthemoidigenic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

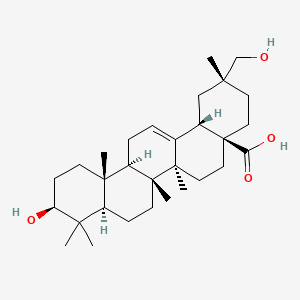

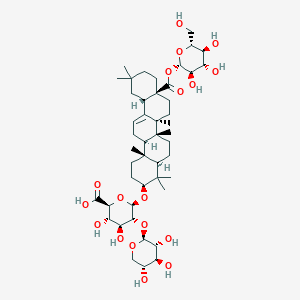

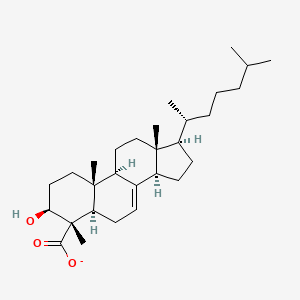

Mesembryanthemoidigenic acid is a pentacyclic triterpenoid with formula C30H48O4, originally isolated from Akebia quinata and Stauntonia hexaphylla. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a diol. It derives from a hydride of an oleanane.

Scientific Research Applications

Stress Response and Photosynthesis Adaptation

Mesembryanthemum crystallinum, known as the common ice plant, is a model for studying the shift from C3 photosynthesis to Crassulacean acid metabolism, an adaptation to environmental stress. Research has highlighted its ability to tolerate salt stress and provided insights into abiotic stress biology. This model is valuable for genomic studies in the Caryophyllales order, particularly in understanding natural abiotic stress tolerance mechanisms (Bohnert & Cushman, 2000).

Antioxidant Properties and Potential Nutraceutical Use

Mesembryanthemum edule, used in traditional medicine and as a food ingredient, shows significant antioxidant activities. Various extracts from this plant exhibit strong scavenging activity against radicals. This suggests the potential use of M. edule as a nutraceutical in the pharmaceutical industry, owing to its antioxidant properties (Falleh et al., 2011).

Impact on Plant Growth and Photosynthesis Under Different Lighting

A study on Mesembryanthemum crystallinum grown under different red and blue LED light ratios revealed variations in plant growth and photosynthetic characteristics. This research is significant for understanding how light conditions influence plant growth and photosynthesis, particularly in plants like M. crystallinum (He et al., 2017).

Role in Regulation of Photooxidative Stress Responses

Research on Mesembryanthemum crystallinum also focuses on its response mechanisms during the shift from C3 photosynthesis to CAM under stress conditions. Studies have shown the importance of redox changes in the chloroplast and hydrogen peroxide in regulating this transition and responding to photooxidative stress (Ślesak et al., 2003).

Potential in Genetic Engineering and Bioremediation

The common ice plant, Mesembryanthemum Crystallinum, has been used as a model for studying CAM and tolerance to abiotic stresses. Its potential for bioremediation of salinized soil is noted, owing to its efficiency in salt sequestration. Additionally, advancements in genetic engineering techniques for this species have opened avenues for more in-depth studies (Sunagawa et al., 2007).

Phytochemical and Antimicrobial Properties

Mesembryanthemum edule has been researched for its phenolic contents and biological activities, showing significant antimicrobial activity against various bacterial and fungal strains. This underlines the plant's potential as a source of natural antioxidants and antibiotics (Falleh et al., 2013).

properties

CAS RN |

4871-87-8 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,18-31)13-15-30(20,24(33)34)16-14-28(19,29)5/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,23-,26+,27-,28+,29+,30-/m0/s1 |

InChI Key |

CZWBKSDPBWNHGO-DPJNYECVSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)CO |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

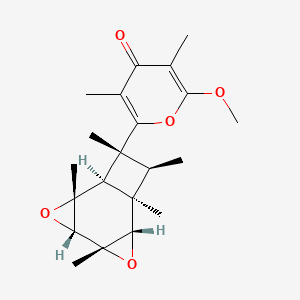

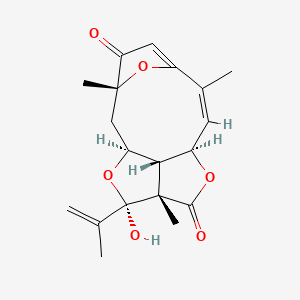

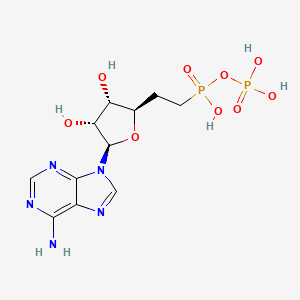

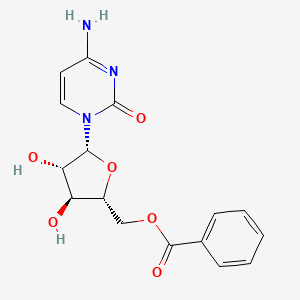

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide](/img/structure/B1258957.png)

![5-(4-aminophenyl)-N,8-dimethyl-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide](/img/structure/B1258963.png)

![2-[2-ethoxyethoxy-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B1258964.png)

![Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate](/img/structure/B1258971.png)